

A Comprehensive Technical Guide to 3-Methyl-1-hexyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-hexyne

Cat. No.: B1595816

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **3-Methyl-1-hexyne**, including its unique Chemical Abstracts Service (CAS) number, physical and chemical properties, safety information, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

3-Methyl-1-hexyne is an organic compound classified as an alkyne. Its structure features a terminal triple bond and a methyl group at the third carbon position.

CAS Number: 40276-93-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₁₂[\[2\]](#)[\[3\]](#)[\[4\]](#)

Linear Formula: HC≡CCH(CH₃)CH₂CH₂CH₃[\[1\]](#)

Synonyms: 1-Hexyne, 3-methyl-[\[2\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Methyl-1-hexyne** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	96.17 g/mol	[1] [2] [3] [5]
Boiling Point	85 °C	[3]
Melting Point	-88.73 °C (estimate)	[3]
Density	0.710 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.402 - 1.403	[1] [3]
Flash Point	-15 °C (-5 °F) - closed cup	[1] [3]
Vapor Pressure	79 mmHg at 25 °C	

Safety and Handling

3-Methyl-1-hexyne is a highly flammable liquid and vapor.[\[5\]](#) It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Flammable liquids (Category 2)	GHS02	Danger	H225: Highly flammable liquid and vapor [1] [5]

Personal Protective Equipment (PPE): It is recommended to use eye shields, face shields, and gloves when handling this compound. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when necessary.[\[1\]](#)

Experimental Protocols

While specific experimental protocols for the synthesis and purification of **3-Methyl-1-hexyne** are not readily available, a reliable method can be adapted from the synthesis of the analogous compound, 3-ethyl-1-hexyne. The following is a generalized protocol.

Synthesis of 3-Methyl-1-hexyne (Adapted Method)

This procedure involves the alkylation of a smaller alkyne.

Materials:

- 1-Pentyne
- n-Butyllithium (n-BuLi) in hexane
- Methyl iodide (CH_3I)
- Dry pentane or hexane
- 4 N Hydrochloric acid (HCl)
- Anhydrous potassium carbonate (K_2CO_3)

Procedure:

- In a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-pentyne in dry pentane.
- Cool the flask in a cold bath (e.g., acetone/dry ice).
- Slowly add a solution of n-butyllithium in hexane to the stirred solution.
- Allow the mixture to warm to approximately 10°C and stir until the initial precipitate dissolves, resulting in a clear yellow solution.
- Recool the solution to 0°C in an ice bath.
- Slowly add a solution of methyl iodide in dry pentane.
- After the addition is complete, allow the reaction mixture to stir for several hours or until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by adding 4 N hydrochloric acid with cooling.

- Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.
- Filter the solution and remove the low-boiling solvent by distillation.
- Purify the resulting **3-Methyl-1-hexyne** by fractional distillation.

Purification

Fractional distillation is the primary method for purifying **3-Methyl-1-hexyne**. For high purity, a spinning-band distillation apparatus is recommended.

Analytical Characterization

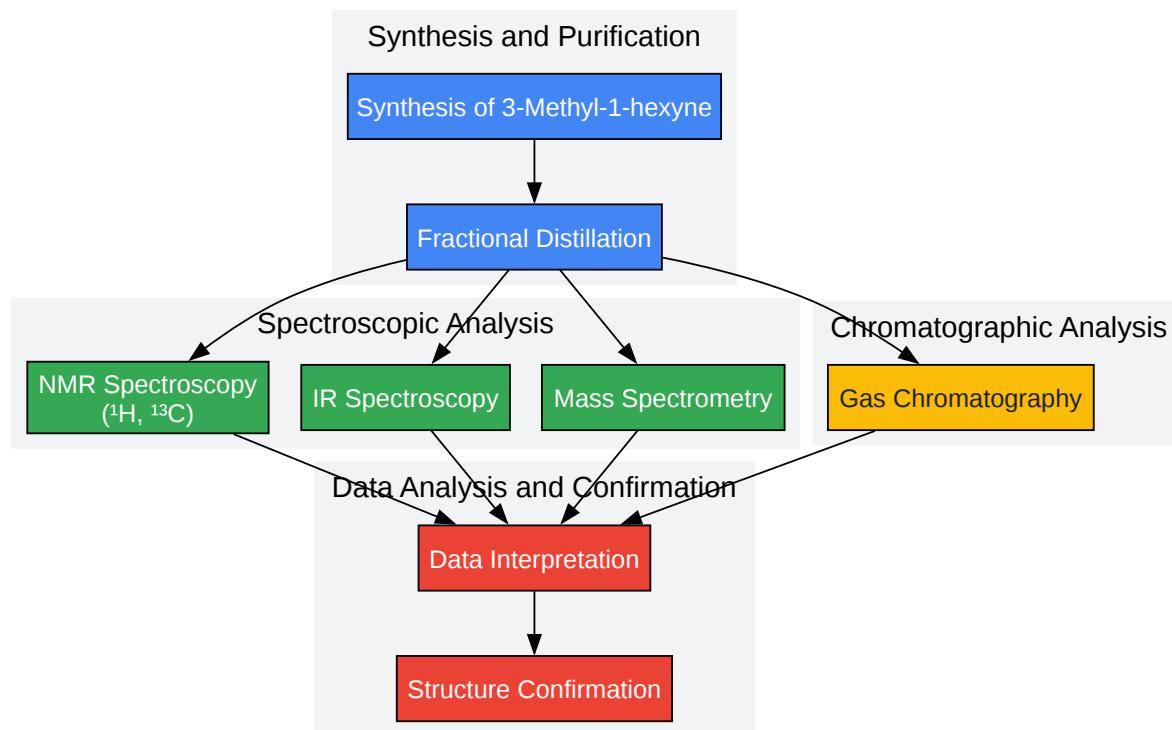
The identity and purity of **3-Methyl-1-hexyne** can be confirmed using various analytical techniques:

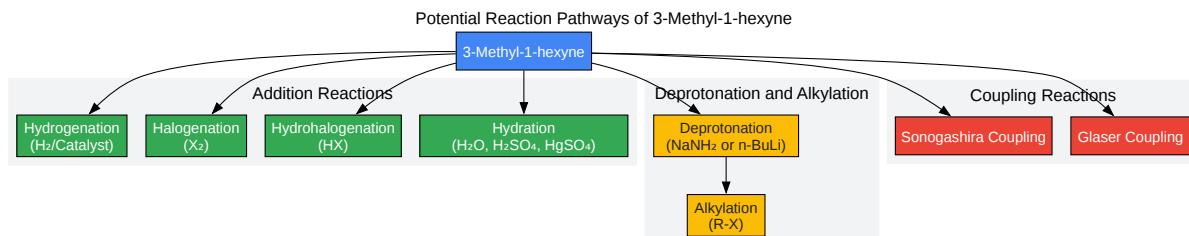
- Gas Chromatography (GC): To assess the purity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic signals for the acetylenic proton, the methine proton, and the different methylene and methyl groups.
 - ^{13}C NMR will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain.
- Infrared (IR) Spectroscopy: To identify the characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Reactions

To further aid researchers, the following diagrams illustrate a typical workflow for chemical characterization and potential reaction pathways for **3-Methyl-1-hexyne**.

Workflow for Chemical Identification and Characterization





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Methyl-1-hexyne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595816#3-methyl-1-hexyne-cas-number-and-properties>

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